Home > Products > Screening Compounds P18075 > N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methylbenzamide
N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methylbenzamide - 953214-87-4

N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methylbenzamide

Catalog Number: EVT-3155836
CAS Number: 953214-87-4
Molecular Formula: C22H20N4O3
Molecular Weight: 388.427
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt (7)

Compound Description: This compound, also known as DB75, is a potent antiprotozoal agent. It exhibits strong DNA binding affinity, resulting in high ΔTm values. [] This diamidine exhibits impressive in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, with IC50 values as low as 1 nM and 14 nM, respectively. [] Moreover, it demonstrates excellent in vivo activity against trypanosomes in the STIB900 mouse model, achieving 4/4 cures upon intraperitoneal administration. []

Relevance: Both DB75 and N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-methylbenzamide contain the imidazo[1,2-a]pyridine core structure, although with different substituents and modifications. DB75 features a tetrahydroimidazo[1,2-a]pyridine ring system and amidine groups, while N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-methylbenzamide possesses an imidazo[1,2-b]pyridazine moiety and a benzamide substituent. Despite these differences, the shared core structure suggests potential similarities in their chemical properties and biological activities.

2-[5-(4-Amidinophenyl)-furan-2-yl]-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt (8a)

Compound Description: This diamidine is synthesized from 2-[5-(4-cyanophenyl)-furan-2-yl]-imidazo[1,2-a]pyridine-6-carbonitrile through a series of steps involving the formation of a bis-O-acetoxyamidoxime intermediate and subsequent hydrogenation. []

Relevance: Like DB75, 2-[5-(4-amidinophenyl)-furan-2-yl]-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt shares the imidazo[1,2-a]pyridine core structure with N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-methylbenzamide. Both compounds differ in the substitution pattern and modifications of the imidazo[1,2-a]pyridine core. The presence of amidine groups and a furan substituent distinguishes 2-[5-(4-amidinophenyl)-furan-2-yl]-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt from N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-methylbenzamide, which features a methoxyimidazo[1,2-b]pyridazine moiety and a benzamide substituent. Despite these structural variations, their shared core structure hints at potential commonalities in their chemical properties and biological activities.

N-Methoxy-2-(5-[4-(N-methoxyamidino)-phenyl]-furan-2-yl)-imidazo[1,2-a]pyridine-6-carboxamidine (6)

Compound Description: This compound is a potential prodrug synthesized by methylating the corresponding diamidoxime with dimethyl sulfate. []

Relevance: N-Methoxy-2-(5-[4-(N-methoxyamidino)-phenyl]-furan-2-yl)-imidazo[1,2-a]pyridine-6-carboxamidine also shares the imidazo[1,2-a]pyridine core structure with N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-methylbenzamide. The key structural difference lies in the presence of N-methoxyamidino groups and a furan substituent in N-Methoxy-2-(5-[4-(N-methoxyamidino)-phenyl]-furan-2-yl)-imidazo[1,2-a]pyridine-6-carboxamidine , while N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-methylbenzamide contains a methoxyimidazo[1,2-b]pyridazine moiety and a benzamide substituent.

Relevance: Although LY2784544 and N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-methylbenzamide differ in their overall structures, they both belong to the class of imidazo[1,2-b]pyridazine derivatives. This shared chemical scaffold suggests potential similarities in their physicochemical properties and biological activities.

1H-benzimidazole-4-carboxylic acid, 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-(4-morpholinyl)- (GSK2636771)

Compound Description: Initially developed as a kinase inhibitor, GSK2636771 has been identified as a novel GPR39 agonist. [] Similar to LY2784544, it exhibits potent activity at GPR39 in the presence of zinc, comparable to or even exceeding its reported kinase inhibitory activity in whole-cell assays. []

Relevance: While GSK2636771 and N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-methylbenzamide differ significantly in their overall structures, both compounds exhibit activity at GPR39. This shared biological target suggests potential overlapping downstream signaling pathways and physiological effects, despite their distinct chemical structures.

N-[3-chloro-4-[[[2-(methylamino)-6-(2-pyridinyl)-4- pyrimidinyl]amino]methyl]phenyl]methanesulfonamide (GPR39-C3)

Compound Description: GPR39-C3 is a known "GPR39-selective" agonist. [] Its signaling characteristics at both canonical and noncanonical pathways have been extensively studied. [] Interestingly, its activity at GPR39 is influenced by zinc concentrations, highlighting a potential allosteric modulation by zinc. []

Relevance: GPR39-C3 and N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-methylbenzamide, despite their distinct chemical structures, share GPR39 as a common biological target. This shared target suggests potential overlaps in their downstream signaling pathways and physiological effects, even though their precise mechanisms of action might differ.

N-(3-formyl-4-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)-2,6-dihydroxy-3-(2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzamide

Compound Description: This compound is reported to be a potent inhibitor of lung cancer metastasis. It effectively inhibits migration and infiltration of lung cancer cell strains in vitro. [] In vivo studies using an immunodeficient mouse transplanted tumor model demonstrate that this compound can effectively inhibit lung metastasis of the transplanted tumor. []

Relevance: N-(3-formyl-4-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)-2,6-dihydroxy-3-(2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzamide also belongs to the class of imidazo[1,2-b]pyridazine derivatives, sharing this key structural feature with N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-methylbenzamide. While the specific substituents and modifications on the imidazo[1,2-b]pyridazine core differ between these two compounds, the presence of this shared scaffold suggests potential commonalities in their physicochemical properties and even potential overlaps in their biological activities, although their specific targets and mechanisms might differ.

Source and Classification

The compound is classified under several categories based on its structure and potential applications:

  • Chemical Classification: It belongs to the class of amides, specifically those derived from aromatic compounds.
  • Biological Classification: It is often studied for its potential as a kinase inhibitor and its implications in cancer treatment and other therapeutic areas.
  • CAS Number: The compound is associated with the CAS number 946323-41-7, which is used for identifying chemical substances in databases.
Synthesis Analysis

The synthesis of N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methylbenzamide typically involves several key steps:

  1. Starting Materials: The synthesis begins with 6-methoxyimidazo[1,2-b]pyridazine and derivatives of methoxy-substituted phenyl compounds.
  2. Reactions: The primary method involves condensation reactions between the appropriate amines and arylglyoxals or related precursors. For instance, Barlin et al. (1986) highlighted the use of pyridazin-3-amines in combination with arylglyoxals followed by alkylation to form similar compounds.
  3. Conditions: The reactions are often conducted under controlled temperatures and might require solvents such as dimethylformamide or dimethyl sulfoxide to facilitate the reaction.
  4. Purification: Post-synthesis, the product is purified using chromatographic techniques to isolate the desired compound from side products.
Molecular Structure Analysis

The molecular formula of N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methylbenzamide is C24H24N4O3C_{24}H_{24}N_{4}O_{3}, with a molecular weight of approximately 416.481 g/mol.

Structural Features

  • Core Structure: The compound features an imidazo[1,2-b]pyridazine ring system that contributes to its biological activity.
  • Functional Groups: It contains methoxy groups (-OCH₃) that enhance solubility and potentially influence pharmacokinetics.
  • Connectivity: The amide bond links the aromatic systems, providing stability to the structure.

Visualization

The structural representation can be depicted using chemical drawing software or computational models to visualize spatial arrangements and interactions.

Chemical Reactions Analysis

N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methylbenzamide can participate in various chemical reactions:

  1. Substitution Reactions: The methoxy groups can undergo electrophilic substitution, allowing for further functionalization.
  2. Hydrolysis: The amide bond may be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
  3. Oxidation Reactions: The presence of aromatic rings allows for potential oxidation reactions that can modify the electronic properties of the compound.
Mechanism of Action

The mechanism of action for N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methylbenzamide primarily relates to its role as a kinase inhibitor:

  1. Target Kinases: Research indicates that this compound may inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival.
  2. Binding Interactions: It is hypothesized that the imidazo[1,2-b]pyridazine moiety interacts with ATP-binding sites on kinases through hydrogen bonding and hydrophobic interactions, which are crucial for its inhibitory activity.
  3. Biological Effects: Inhibition of these kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Physical and Chemical Properties Analysis

Key Properties

  • Solubility: Generally soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water due to its hydrophobic characteristics.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

Analytical Data

Techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to confirm the identity and purity of the synthesized compound.

Applications

N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methylbenzamide has several potential applications:

  1. Pharmaceutical Development: As a kinase inhibitor, it may serve as a lead compound in developing drugs for cancer therapy or other diseases involving aberrant kinase activity.
  2. Research Tool: It can be utilized in biochemical studies to elucidate signaling pathways affected by specific kinases.
  3. Chemical Probes: The compound may act as a chemical probe to study cellular mechanisms in research settings.

Properties

CAS Number

953214-87-4

Product Name

N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methylbenzamide

IUPAC Name

N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-methylbenzamide

Molecular Formula

C22H20N4O3

Molecular Weight

388.427

InChI

InChI=1S/C22H20N4O3/c1-14-6-4-5-7-16(14)22(27)24-17-12-15(8-9-19(17)28-2)18-13-26-20(23-18)10-11-21(25-26)29-3/h4-13H,1-3H3,(H,24,27)

InChI Key

OMPDDNHPOKBUMB-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.